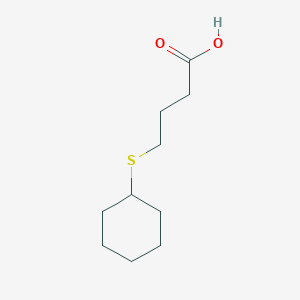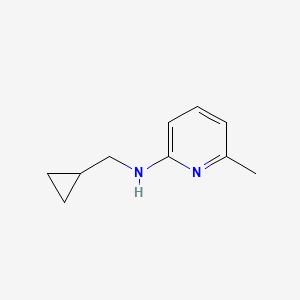![molecular formula C11H10ClNO2 B1465519 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione CAS No. 1353505-67-5](/img/structure/B1465519.png)
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione
Vue d'ensemble
Description
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione (3-CPMP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a versatile compound that can be used in a variety of lab experiments and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has been used in scientific research for a variety of applications. It has been used to study the effects of oxidative stress on cells, as well as the role of oxidative stress in diseases such as cancer, Alzheimer’s, and Parkinson’s. It has also been used to study the effects of inflammation on the body, as well as the role of inflammation in diseases such as heart disease and diabetes.
Mécanisme D'action
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This inhibition prevents cells from producing excessive amounts of ROS, which can be damaging to the cell. It has also been shown to reduce inflammation by inhibiting the activity of certain inflammatory enzymes.
Biochemical and Physiological Effects
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to protect cells from damage caused by ROS. It has also been shown to reduce the risk of certain diseases, such as cancer, Alzheimer’s, and Parkinson’s.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable in solution. It is also non-toxic and non-irritating, making it safe to use in experiments. However, it has some limitations. It is not very soluble in water, so it must be used in an organic solvent. It also has a relatively short half-life, so it must be used quickly after synthesis.
Orientations Futures
There are several potential future directions for 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione. It could be used to study the effects of oxidative stress and inflammation on other diseases, such as asthma and arthritis. It could also be used to develop new treatments for oxidative stress and inflammation. Additionally, it could be used to study the effects of oxidative stress on aging and age-related diseases. Finally, it could be used to develop new drugs for the treatment of oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-[(6-chloropyridin-3-yl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)10(8(2)15)5-9-3-4-11(12)13-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTXKDMRBMGTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CN=C(C=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B1465439.png)

![1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465441.png)
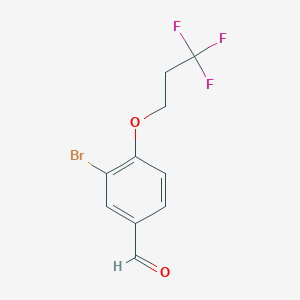

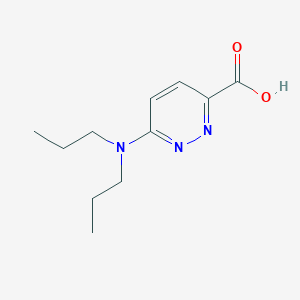
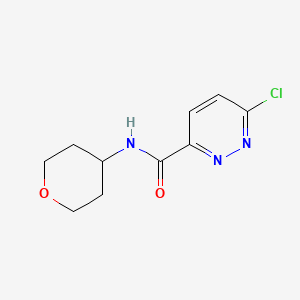
![3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile](/img/structure/B1465449.png)
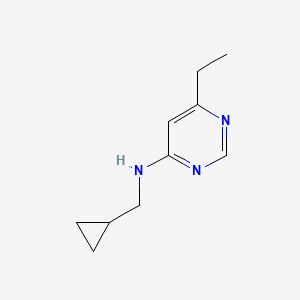

![2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid](/img/structure/B1465456.png)
